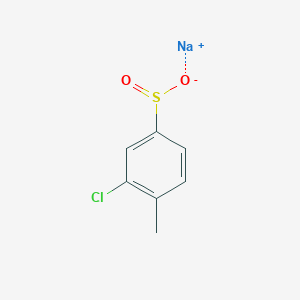

3-Chloro-4-methylbenzenesulfinic acid sodium salt

Description

3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

sodium;3-chloro-4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDSCFJWVQAJBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635597 | |

| Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144772-86-1 | |

| Record name | Sodium 3-chloro-4-methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4-methylbenzenesulfinic acid sodium salt is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-chloro-4-methylbenzenesulfinic acid sodium salt is in organic synthesis. It serves as a key intermediate in the preparation of various sulfonyl compounds, which are important in pharmaceuticals and agrochemicals.

- Synthesis of Sulfones: The compound can be utilized to synthesize allylic sulfones through transition-metal-free reactions. This method is advantageous as it avoids the use of toxic metals, making it more environmentally friendly .

- Reduction Reactions: It can be reduced to form corresponding sulfinic acids or sulfones. For instance, it can be converted into methylsulfone by reacting with chloroacetic acid under controlled conditions, yielding high purity products .

Biochemical Applications

In biochemical research, sodium 3-chloro-4-methylbenzenesulfinic acid has been employed for various purposes:

- Proteomics Research: The compound is used as a biochemical reagent in proteomics studies, aiding in the analysis and modification of proteins . Its ability to form sulfonic acid derivatives makes it useful for tagging and isolating specific biomolecules.

- Inhibition Studies: Research has indicated that derivatives of sulfinic acids can selectively inhibit certain protein interactions, which is valuable in studying protein functions and signaling pathways related to diseases such as cancer .

Material Science

The compound's unique chemical properties also lend themselves to applications in material science:

- Polymer Chemistry: Sodium 3-chloro-4-methylbenzenesulfinic acid can be incorporated into polymer matrices to modify their properties. Its presence can enhance thermal stability and alter mechanical properties, making it useful in developing advanced materials .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzenesulfinic acid sodium salt involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity with nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-methoxybenzenesulfinic acid sodium salt

- 4-Chlorobenzenesulfinic acid sodium salt

- 3-Chloro-1-propanesulfonic acid sodium salt

Uniqueness

3-Chloro-4-methylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other sulfinic acid salts. This makes it particularly useful in specialized synthetic applications and research studies .

Biological Activity

3-Chloro-4-methylbenzenesulfinic acid sodium salt (CAS No. 144772-86-1) is a sulfinic acid derivative that has garnered interest in biochemical research due to its potential biological activities. This compound features a sulfinic acid functional group and a chlorine atom, contributing to its unique reactivity and interaction with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C7H6ClNaO2S

- Molecular Weight : Approximately 212.63 g/mol

- Physical State : White to yellow crystalline solid

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

Target of Action

Research indicates that compounds with similar structures may inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, differentiation, and survival.

Mode of Action

The exact mode of action for this compound is not fully elucidated; however, it is hypothesized to modulate cellular processes by interacting with specific proteins and enzymes. For instance, it may influence pathways related to glucose metabolism and cell signaling .

Biochemical Pathways

The compound's interactions suggest involvement in several key biochemical pathways:

- Glucose Metabolism : It has been observed to enhance glucose uptake in muscle and fat cells, indicating potential applications in metabolic disorders .

- Cell Signaling : Similar compounds have shown effects on signaling pathways that regulate organ development and angiogenesis.

Cellular Effects

The effects of this compound on various cell types include:

- Antitumor Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with critical cellular processes such as tubulin polymerization .

- Modulation of Gene Expression : The compound may alter gene expression profiles related to inflammation and cancer progression.

Case Studies

Several studies have investigated the biological activity of sulfinic acids, including the sodium salt variant:

- In Vitro Studies : Laboratory experiments have shown that this compound can significantly reduce cell viability in cancer cell lines such as HeLa and MCF-7 through apoptosis induction.

- Animal Models : Research involving animal models has indicated that varying dosages can lead to differential effects on tumor growth, suggesting a dose-dependent relationship.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound's solubility profile suggests good absorption characteristics. Its distribution within tissues is influenced by interactions with transport proteins.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations primarily in the liver, impacting its bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.